Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate
CAS No.: 1546068-28-3
Cat. No.: VC3419967
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546068-28-3 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3 |
| Standard InChI Key | VYJKGRHBRIKLMJ-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)N1CCC(C1)NC |
| Canonical SMILES | CC(C)OC(=O)N1CCC(C1)NC |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with CAS number 1546068-28-3 and molecular formula C9H18N2O2. It has a molecular weight of 186.25 g/mol, making it a relatively small organic molecule. The compound is also known by its IUPAC name, propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate, and is sometimes referred to as rac 1-POC-3-methylaminopyrrolidine in chemical literature.
The structure of this compound features a pyrrolidine ring with a methylamino group at the 3-position and an isopropyl carboxylate group at the nitrogen position of the pyrrolidine ring. This arrangement of functional groups gives the molecule its distinctive chemical properties and reactivity patterns.
Chemical Identifiers and Digital Representation
The compound possesses several standardized chemical identifiers that enable precise identification in chemical databases and literature. These include:
| Identifier Type | Value |
|---|---|
| CAS Number | 1546068-28-3 |
| IUPAC Name | propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3 |
| Standard InChIKey | VYJKGRHBRIKLMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)N1CCC(C1)NC |
| PubChem Compound ID | 115300213 |
The digital representation via SMILES notation (CC(C)OC(=O)N1CCC(C1)NC) and InChI string provides a standardized way to represent the compound's structure in chemical databases and computational chemistry applications.
Physical and Chemical Properties
Structural Properties
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate contains several key functional groups that define its chemical behavior:
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A pyrrolidine ring: A five-membered saturated heterocycle containing nitrogen
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A methylamino group (-NHCH3) at the 3-position of the pyrrolidine ring
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An isopropyl carboxylate group (-COOCH(CH3)2) at the nitrogen position of the pyrrolidine
The pyrrolidine ring introduces conformational flexibility to the molecule, while the methylamino and carboxylate groups serve as potential sites for hydrogen bonding, nucleophilic and electrophilic reactions.
Comparative Analysis with Related Compounds
When comparing Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate with related compounds, several structural variations become apparent. For instance, (R)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199174-29-3) differs in having a tert-butyloxycarbonyl (Boc) protecting group rather than an isopropyl carboxylate group, as well as having the amino group attached to a methylene linker at the 3-position rather than directly at the 3-position .
| Property | Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate | (R)-1-Boc-3-(aminomethyl)pyrrolidine | tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate |
|---|---|---|---|
| Molecular Formula | C9H18N2O2 | C10H20N2O2 | C13H26N2O2 |
| Molecular Weight | 186.25 g/mol | 200.28 g/mol | 242.36 g/mol |
| Protecting Group | Isopropyl carboxylate | tert-Butyloxycarbonyl | tert-Butyloxycarbonyl |
| Amino Substitution | 3-(methylamino) | 3-(aminomethyl) | 3-((isopropylamino)methyl) |
| Primary Structural Difference | Direct methylamino at C3 | Aminomethyl at C3 | Isopropylamino methyl at C3 |
These structural variations lead to differences in physical properties, reactivity patterns, and potential applications in synthetic chemistry and pharmaceutical research.
Applications and Research Significance
Role in Chemical Research
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate serves as an important building block in organic synthesis due to its functionalized structure. The compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties. Its relatively compact size, combined with the presence of multiple functional groups, makes it a valuable intermediate in the synthesis of more complex molecules.
Comparison with Structurally Related Compounds
When compared to related compounds like tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate, several differences in potential applications emerge. The latter compound, with its larger tert-butyl group and different amine substitution pattern, may exhibit different physicochemical properties and biological activities.
Analytical Characterization
Spectroscopic Analysis
Characterization of Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show characteristic signals for the pyrrolidine ring protons, the methyl group attached to the amino nitrogen, and the isopropyl group. The pyrrolidine ring protons would typically appear in the range of δ 1.5-3.5 ppm in the 1H NMR spectrum.
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Mass Spectrometry: This would confirm the molecular weight of 186.25 g/mol, with characteristic fragmentation patterns involving loss of the isopropyl group or cleavage of the carbamate linkage.
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Infrared Spectroscopy: Would show characteristic absorptions for the carboxylate C=O stretch (typically around 1700 cm-1) and N-H stretching from the methylamino group.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be a preferred method for assessing the purity of Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate. Using a C18 reverse-phase column with an appropriate mobile phase (e.g., acetonitrile/water gradient with buffer), the compound could be separated from potential synthetic impurities or degradation products.
Chemical Reactivity and Stability
Functional Group Reactivity
The reactivity of Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate is largely determined by its functional groups:
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Secondary Amine (Methylamino Group): Can undergo various reactions including alkylation, acylation, and can serve as a nucleophile in various transformations.
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Carbamate Group (Isopropyl carboxylate): Relatively stable under neutral conditions but can be hydrolyzed under basic or acidic conditions. The isopropyl group can be cleaved under appropriate conditions to yield the free carboxylic acid.
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Pyrrolidine Ring: The conformational flexibility of this ring can influence the reactivity and accessibility of the functional groups attached to it.
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